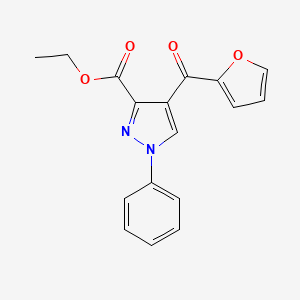![molecular formula C15H10N2O8 B11504973 3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone](/img/structure/B11504973.png)
3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[45]dec-3-ene-2,6,8,10-tetrone is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone typically involves multi-step organic reactions. One common method involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and yields the desired spiro compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and reduce production costs. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates: These compounds share a similar spiro structure and have been studied for their antimicrobial properties.
4-hydroxy-3-methoxybenzaldehyde Schiff bases: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[45]dec-3-ene-2,6,8,10-tetrone is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N2O8 |
|---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-oxa-7,9-diazaspiro[4.5]decane-2,3,6,8,10-pentone |
InChI |
InChI=1S/C15H10N2O8/c1-24-7-4-2-6(3-5-7)9(18)8-10(19)11(20)25-15(8)12(21)16-14(23)17-13(15)22/h2-5,18H,1H3,(H2,16,17,21,22,23)/b9-8- |
InChI Key |
ORPICHZISWAEBX-HJWRWDBZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B11504890.png)
![12-Cyclohex-3-enyl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11504894.png)
![14-benzyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid](/img/structure/B11504906.png)
![1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine](/img/structure/B11504917.png)
![4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11504919.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B11504923.png)
![2-fluoro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504928.png)
![N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11504935.png)
![N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine](/img/structure/B11504945.png)
![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11504960.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11504967.png)
![Ethyl 3-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11504970.png)
![N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11504983.png)

